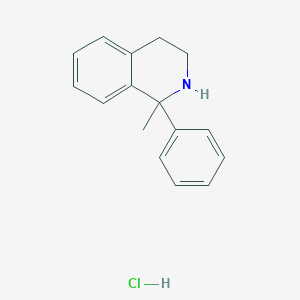

1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

FR-115427 es un nuevo antagonista no competitivo del receptor de N-metil-D-aspartato. Este compuesto ha sido estudiado por sus potenciales efectos terapéuticos, particularmente en el contexto de la neuroprotección y el tratamiento de varios trastornos neurológicos .

Métodos De Preparación

La síntesis de FR-115427 involucra la arilación asimétrica catalizada por rodio de N-sulfonil arilo alquil cetiminas cíclicas con ariloboroxinas o ácidos ariloborónicos. Este método permite la producción eficiente de aminas α-terciarias altamente enantioméricamente enriquecidas . Los métodos de producción industrial de FR-115427 no se han documentado ampliamente, pero la ruta sintética mencionada anteriormente proporciona un enfoque confiable para la síntesis a escala de laboratorio.

Análisis De Reacciones Químicas

FR-115427 principalmente sufre reacciones de sustitución debido a su estructura. Se ha demostrado que el compuesto interactúa con varios reactivos en condiciones específicas. Por ejemplo, se puede sintetizar mediante la litiación y sustitución de N-Boc-1-feniltetrahidroisoquinolinas . Los principales productos formados a partir de estas reacciones incluyen aminas α-terciarias altamente enantioméricamente enriquecidas.

Aplicaciones Científicas De Investigación

Neuroprotective Properties

1MeTIQ is recognized for its neuroprotective effects against neurotoxins such as MPTP and rotenone, which are known to induce Parkinsonian-like symptoms. Research indicates that 1MeTIQ can antagonize behavioral syndromes produced by these neurotoxins, suggesting its potential as a treatment for neurodegenerative diseases.

Analgesic Effects in Diabetic Neuropathic Pain

Recent studies have highlighted the efficacy of 1MeTIQ in managing diabetic neuropathic pain (DPN). In animal models, acute administration of 1MeTIQ significantly reversed mechanical allodynia and thermal hyperalgesia induced by streptozotocin (STZ), comparable to standard treatments like gabapentin .

Case Study Findings

- A study demonstrated that doses of 15–45 mg/kg of 1MeTIQ improved pain responses in diabetic mice by restoring serotonin and dopamine levels in the brain .

- The antihyperalgesic effects were found to be mediated through supraspinal opioidergic and monoaminergic pathways, indicating a complex mechanism involving multiple neurotransmitter systems .

Potential in Addiction Treatment

1MeTIQ has shown promise in the field of addiction medicine. It has been documented to possess anti-addictive properties, particularly regarding cocaine self-administration models . This suggests that 1MeTIQ may help mitigate addictive behaviors by modulating dopaminergic pathways.

Pharmacological Profile

The pharmacological profile of 1MeTIQ includes:

- Neuroprotective : Protects against neurotoxic agents.

- Antidepressant : Exhibits potential antidepressant-like effects.

- Anxiolytic : Reduces anxiety-related behaviors.

- Anticonvulsant : Demonstrates efficacy in seizure models .

Research Summary Table

Mecanismo De Acción

FR-115427 ejerce sus efectos actuando como un antagonista no competitivo del receptor de N-metil-D-aspartato. Este receptor es un canal iónico activado por ligando que desempeña un papel crucial en la neurotransmisión excitatoria en el sistema nervioso central . Al bloquear el receptor, FR-115427 puede prevenir la actividad excesiva o anormal, que se ha relacionado con numerosas condiciones neuropatológicas . Los objetivos moleculares y las vías involucradas en el mecanismo de acción del compuesto incluyen la inhibición de la entrada de calcio a través del canal del receptor de N-metil-D-aspartato, reduciendo así la excitotoxicidad y el daño neuronal .

Comparación Con Compuestos Similares

FR-115427 es similar a otros antagonistas del receptor de N-metil-D-aspartato, como MK-801 y fenciclidina. exhibe propiedades únicas que lo distinguen de estos compuestos. Por ejemplo, se ha demostrado que FR-115427 produce una sustitución completa por fenciclidina sin supresión concomitante de la tasa de respuesta, lo que no se observa con todos los antagonistas del receptor de N-metil-D-aspartato . Además, FR-115427 ha demostrado efectos neuroprotectores en modelos animales de isquemia, lo que destaca aún más sus potenciales aplicaciones terapéuticas . Otros compuestos similares incluyen PD 138289, PD 137889 y MRZ 2/579, que también actúan como antagonistas del receptor de N-metil-D-aspartato pero difieren en sus características de unión y efectos conductuales .

Actividad Biológica

1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (1MeTHIQ) is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

1MeTHIQ is derived from tetrahydroisoquinoline (THIQ), a class of compounds known for their neuroprotective and pharmacological properties. The basic structure includes a tetrahydroisoquinoline core with a methyl group at the 1-position and a phenyl group at the 1-position, contributing to its unique biological activity.

Neuroprotective Effects

Research indicates that 1MeTHIQ exhibits neuroprotective properties by modulating neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. It has been shown to antagonize neurotoxic effects induced by substances like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is used to model Parkinson's disease in animals .

Anticonvulsant Activity

In experimental models, 1MeTHIQ demonstrated anticonvulsant effects. It has been studied in the maximal electroshock (MES) seizure model in mice, where it elevated the threshold for seizures and exhibited synergistic interactions with various antiepileptic drugs (AEDs) such as carbamazepine and valproate .

Biological Activity Overview

The biological activities of 1MeTHIQ can be summarized as follows:

Neuroprotection Against MPTP

A study demonstrated that 1MeTHIQ effectively mitigated the behavioral syndrome induced by MPTP in rodents. The compound's ability to prevent dopaminergic neuron loss highlights its potential as a therapeutic agent for neurodegenerative diseases .

Anticonvulsant Synergy

In another study involving MES-induced seizures, 1MeTHIQ displayed significant anticonvulsant properties. When combined with other AEDs, it produced supra-additive effects, suggesting its utility in enhancing existing treatments for epilepsy .

Research Findings

Recent studies have showcased the pharmacological potential of 1MeTHIQ:

- Neuroprotective Mechanisms : Research indicates that 1MeTHIQ may enhance dopamine metabolism and protect against oxidative stress in neuronal cells .

- Synergistic Interactions : Isobolographic analysis revealed that combinations of 1MeTHIQ with other AEDs resulted in enhanced efficacy against seizures .

- Behavioral Studies : In self-administration models for addiction, 1MeTHIQ reduced cocaine-seeking behavior in rats, indicating its potential role in addiction therapy .

Propiedades

Número CAS |

126114-66-7 |

|---|---|

Fórmula molecular |

C16H18ClN |

Peso molecular |

259.77 g/mol |

Nombre IUPAC |

1-methyl-1-phenyl-3,4-dihydro-2H-isoquinoline;hydrochloride |

InChI |

InChI=1S/C16H17N.ClH/c1-16(14-8-3-2-4-9-14)15-10-6-5-7-13(15)11-12-17-16;/h2-10,17H,11-12H2,1H3;1H |

Clave InChI |

LUSUZDOXGNAITA-UHFFFAOYSA-N |

SMILES |

CC1(C2=CC=CC=C2CCN1)C3=CC=CC=C3.Cl |

SMILES canónico |

CC1(C2=CC=CC=C2CCN1)C3=CC=CC=C3.Cl |

Sinónimos |

1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline 1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline, (-)-isomer FR 115427 FR-115427 FR115427 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.